4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
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Overview
Description
This compound is characterized by its unique structure, which consists of three oxadiazole rings fused to a benzene ring
Preparation Methods
The synthesis of benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4,5-tetrazine with nitrous acid, followed by cyclization to form the oxadiazole rings . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxadiazole rings into other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the oxadiazole rings are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with hypoxia-inducible factors, inhibiting their activity and thereby affecting cellular responses to low oxygen levels . The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions with various biomolecules.
Comparison with Similar Compounds
Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole can be compared with other similar compounds such as:
Benzo[c][1,2,5]oxadiazole: Known for its electron-withdrawing properties and use in polymer chemistry.
Benzo[c][1,2,5]thiadiazole: Extensively researched for its applications in photovoltaics and as fluorescent sensors.
Multicyclic oxadiazoles: These compounds share similar stability and energetic properties, making them useful in materials science.
The uniqueness of benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole lies in its three fused oxadiazole rings, which confer high thermal stability and specific reactivity patterns not seen in other similar compounds.
Properties
CAS No. |
16279-15-5 |
---|---|
Molecular Formula |
C6N6O3 |
Molecular Weight |
204.1 g/mol |
IUPAC Name |
4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6N6O3/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5 |
InChI Key |
AVIIOEOPBJOTOH-UHFFFAOYSA-N |
SMILES |
C12=NON=C1C3=NON=C3C4=NON=C24 |
Canonical SMILES |
C12=NON=C1C3=NON=C3C4=NON=C24 |
Origin of Product |
United States |
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